Product packaging for MS0124(Cat. No.:CAS No. 1197196-63-6)

MS0124

Cat. No.: B609340
CAS No.: 1197196-63-6
M. Wt: 387.484
InChI Key: MEVMMQQJOXBSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MS0124 is a potent and selective chemical probe for the G9a-like protein (GLP), also known as euchromatic histone-lysine N-methyltransferase 1 (EHMT1) . This quinazoline-containing compound was developed to dissect the distinct biological functions of the highly homologous histone methyltransferases GLP and G9a, which share approximately 80% sequence identity . Mechanism of Action: this compound functions as a lysine methyltransferase (KMT) inhibitor, selectively targeting the methyltransferase activity of GLP. It acts by competing with the cofactor S-5'-adenosyl-L-methionine (SAM), thereby inhibiting the transfer of methyl groups to histone (e.g., H3K9) and non-histone substrates . This inhibition leads to a reduction in dimethylation of histone H3 lysine 9 (H3K9me2) . Research Applications: As a selective GLP inhibitor, this compound is a valuable tool compound for researchers. Its primary application is in functional studies aimed at understanding the unique physiological roles of GLP, independent of G9a, in areas such as brown adipose tissue thermogenesis, skeletal muscle differentiation, and gene regulation . It is also used in investigations of virus-induced gene transcription and inflammatory pathways . Key Research Value: The key value of this compound lies in its selectivity. It enables researchers to attribute observed phenotypic effects specifically to the inhibition of GLP, which is crucial for deconvoluting the complex and sometimes divergent functions of GLP and G9a in health and disease, including cancer, inflammatory diseases, and neurodegenerative disorders . Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1197196-63-6

Molecular Formula

C20H29N5O3

Molecular Weight

387.484

IUPAC Name

6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine

InChI

InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23)

InChI Key

MEVMMQQJOXBSAX-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(N3CCOCC3)=NC(NC4CCN(C)CC4)=C2C=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MS0124;  MS-0124;  MS 0124.

Origin of Product

United States

Discovery and Characterization of Ms0124 As a Selective Inhibitor

Identification of MS0124 as a Potent and Selective G9a-like Protein (GLP) Inhibitor

This compound was identified through the screening of a quinazoline (B50416) compound collection against GLP and G9a enzymes. nih.gov This screening process utilized radioactivity-based scintillation proximity biochemical assays to measure the inhibitory potency of the compounds. nih.gov this compound, also referred to as compound 4 in initial studies, demonstrated significant potency as an inhibitor of GLP. nih.gov

The research revealed that this compound has a half-maximal inhibitory concentration (IC₅₀) of 13 ± 4 nM for GLP, establishing it as a highly potent inhibitor of this specific methyltransferase. nih.govnih.gov This level of potency allows for its use in biochemical and cellular assays to probe the functions of GLP.

Further optimization based on the initial findings led to the development of other related compounds, such as MS012, which exhibited even greater selectivity for GLP. nih.gov The discovery of this compound was a crucial step in demonstrating that selective inhibition of GLP over the closely related G9a was achievable. nih.govnih.gov

Table 1: Inhibitory Potency of this compound against GLP

Compound Target IC₅₀ (nM)
This compound GLP 13 ± 4

Comparative Selectivity Profile of this compound: GLP versus G9a and Other Methyltransferases

A key characteristic of this compound is its notable selectivity for GLP over G9a. While potent against GLP, its inhibitory activity against G9a is significantly lower, with an IC₅₀ value of 440 ± 63 nM. nih.govnih.gov This represents a 34-fold greater selectivity for GLP, a significant finding given the high degree of homology between the two enzymes. nih.gov This selectivity is crucial for researchers aiming to isolate the biological functions of GLP from those of G9a. nih.gov

Prior to the discovery of this compound, many existing inhibitors, such as UNC0638 and UNC0642, were potent dual inhibitors of both G9a and GLP. nih.gov While useful for studying the combined effects of inhibiting both enzymes, these dual inhibitors could not be used to delineate their individual roles. The development of this compound provided a much-needed tool for the specific investigation of GLP. nih.gov

Table 2: Comparative Selectivity of this compound

Compound GLP IC₅₀ (nM) G9a IC₅₀ (nM) Selectivity (G9a/GLP)
This compound 13 ± 4 440 ± 63 34-fold

Origin and Precursor Chemical Series of this compound

This compound belongs to a chemical series based on a quinazoline scaffold. nih.govnih.gov This core structure was the foundation for the development of a collection of compounds that were screened for their inhibitory activity against GLP and G9a. nih.gov The discovery of this compound and the subsequent exploration of structure-activity relationships (SAR) within this series have been pivotal. nih.gov

Research into the quinazoline scaffold has shown that modifications to the 2-amino region can drastically influence selectivity for GLP. nih.gov While X-ray crystal structures of GLP and G9a in complex with this compound revealed nearly identical inhibitor-protein interactions, subtle structural changes in the inhibitor molecule are responsible for the observed selectivity. nih.gov The quinazoline series, therefore, represents a valuable chemical framework for the design of new and even more selective inhibitors of GLP and G9a. nih.govnih.gov

Molecular Mechanism of Action of Ms0124

Binding Mode Analysis of MS0124 with G9a-like Protein (GLP) and G9a

This compound functions by binding to the catalytic domain of both GLP and G9a, interfering with their methyltransferase activity. researchgate.netnih.govresearchgate.net

Co-crystal Structural Elucidation of this compound-Enzyme Complexes

Co-crystal structures of this compound (referred to as compound 4 in some studies) in complex with GLP and G9a, in the presence of the cofactor S-adenosylmethionine (SAM), have been determined. researchgate.netresearchgate.netfigshare.com These structures provide detailed insights into the binding interactions at the molecular level. The co-crystal structures of GLP and G9a in complex with this compound are reported to be extremely similar, with a low root-mean-square deviation (RMSD) of 0.31 Å. researchgate.net This indicates that this compound occupies the peptide substrate binding site with the same binding mode in both enzymes. researchgate.netresearchgate.net The PDB IDs for the co-crystal structures of GLP and G9a in complex with MS012 are 5TTG and 5TTF, respectively. nih.govnih.govpdbj.orgrcsb.orgrcsb.org While these specifically mention MS012, the literature indicates this compound and MS012 share similar binding modes due to their structural similarities. nih.govresearchgate.netnih.gov

Detailed Molecular Interactions at the Inhibitor Binding Site

In the co-crystal structures, this compound occupies the peptide substrate binding site of both GLP and G9a. researchgate.netresearchgate.net The N1 nitrogen atom of the quinazoline (B50416) core of this compound forms important hydrogen bonds with residues in the binding site of both GLP and G9a. nih.gov The binding mode involves interactions within the peptide binding grooves of the enzymes. researchgate.net

Enzymatic Inhibition Kinetics and Specificity of this compound

This compound is characterized as a potent and selective inhibitor of GLP and G9a. medchemexpress.comglpbio.com

Determination of IC50 Values for GLP and G9a

The inhibitory potency of this compound against GLP and G9a has been determined using biochemical assays. This compound exhibits IC50 values of 13 ± 4 nM for GLP and 440 ± 63 nM for G9a. medchemexpress.comglpbio.comnih.govnih.gov This demonstrates that this compound is significantly more potent against GLP than G9a, showing approximately 34-fold selectivity for GLP over G9a. nih.govresearchgate.net

Enzyme IC50 Value (nM)
GLP 13 ± 4
G9a 440 ± 63

Competitive Binding Mechanism with Endogenous Substrate

Studies investigating the mechanism of inhibition by this compound have shown that it is competitive with the peptide substrate. researchgate.net Increasing the concentration of the peptide substrate in enzymatic assays results in a significant increase in the IC50 values for this compound, which is indicative of a competitive inhibition mechanism with respect to the peptide substrate. researchgate.net Conversely, increasing the concentration of the cofactor SAM (S-adenosylmethionine) leads to a decrease in the IC50 values of this compound, suggesting an uncompetitive inhibition mechanism with respect to SAM. researchgate.net This implies that this compound primarily competes with the protein or peptide substrate for binding to the enzyme.

Preclinical Pharmacological Investigations of Ms0124

In Vitro Biochemical and Cellular Assays Utilizing MS0124

In vitro studies using this compound have focused on examining its interaction with target molecules, such as enzymes, and evaluating its effects on cellular processes using cultured cells. lidebiotech.com

Enzyme Activity Assays for Quantitative Inhibition Assessment

Enzyme activity assays are crucial for understanding how compounds interact with enzymes and for assessing their potential as inhibitors. americanpeptidesociety.org this compound has been identified as a potent inhibitor of GLP and G9a, two histone methyltransferases. targetmol.comglpbio.comabmole.com Quantitative inhibition assessment is typically performed using methods that measure changes in enzyme activity in the presence of the inhibitor. americanpeptidesociety.org For histone methyltransferases, this can involve various techniques to detect the methylation of histone substrates. cusabio.com

This compound has demonstrated potent inhibitory activity against GLP with an IC50 value of 13 ± 4 nM. It also inhibits G9a, albeit with lower potency, showing an IC50 value of 440 ± 63 nM. targetmol.comglpbio.comabmole.com The inhibitory activity is quantified by determining the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50). evotec.comenamine.net

Selectivity Profiling of this compound Against a Panel of Epigenetic Enzymes

Selectivity profiling is essential to determine the specificity of a compound for its intended target compared to other related enzymes. Epigenetic regulation involves a variety of enzymes, including histone methyltransferases (HMTs) and demethylases (HDMs). nih.govacs.org this compound has been profiled for its selectivity against a panel of epigenetic enzymes. Studies indicate that this compound is a selective inhibitor, showing significantly higher potency for GLP compared to G9a and other methyltransferases. researchgate.netscience.govscience.gov Specifically, it has been reported to be over 30-fold more selective for GLP over G9a and over 140-fold selective for GLP over other methyltransferases. researchgate.netscience.govscience.gov

Cell-Based Assays for Modulation of Histone Methylation Marks

Cell-based assays are used to evaluate the effects of a compound on cellular processes within a living cell context. lidebiotech.com Histone methylation marks, such as H3K9me2, are key epigenetic modifications regulated by enzymes like G9a and GLP. cusabio.comnih.govresearchgate.net Cell-based assays utilizing this compound investigate its ability to modulate these methylation marks. Techniques such as Western blot or ELISA using methylation-specific antibodies can be employed to analyze global cellular levels of specific histone modifications upon compound treatment. nih.gov Chromatin immunoprecipitation (ChIP) assays can also be used to monitor histone methylation changes at target genes. cusabio.comnih.gov Studies have shown that this compound can reduce the levels of H3K9me2 in cells. researchgate.net

Investigation of this compound Effects on Key Cellular Processes

Beyond modulating histone methylation, preclinical in vitro studies explore the effects of this compound on key cellular processes. These can include examining its impact on cell proliferation, differentiation, and other cellular functions that are influenced by epigenetic regulation. lidebiotech.comacs.org While specific detailed findings on the effects of this compound on a broad range of cellular processes are not extensively detailed in the provided snippets, the inhibition of G9a/GLP, which play roles in processes like cell differentiation and proliferation, suggests potential impacts in these areas. acs.orgresearchgate.net

Preclinical Animal Model Studies Involving this compound

Preclinical animal models are utilized to study disease mechanisms and test novel therapeutic approaches in vivo. lidebiotech.comnih.govnih.gov While the provided information specifically mentioning this compound in animal models is limited, the context of G9a/GLP inhibitors suggests potential applications in disease-relevant models where these enzymes are implicated.

Pharmacodynamic Biomarker Assessment in Preclinical Models

Pharmacodynamic (PD) biomarkers are critical tools in preclinical investigations to assess the biological activity and effects of a compound on its intended target and downstream pathways. For inhibitors of G9a and GLP like this compound, key pharmacodynamic biomarkers often involve evaluating changes in histone methylation patterns, particularly the levels of H3K9 methylation.

Inhibition of G9a and GLP leads to a decrease in H3K9me2 levels, as these enzymes are primarily responsible for this specific epigenetic mark. researchgate.net Therefore, monitoring changes in H3K9me2 levels in cells or tissues treated with this compound serves as a direct pharmacodynamic readout of its activity. Studies on related G9a/GLP inhibitors have demonstrated the utility of assessing global or locus-specific H3K9me2 levels to confirm target modulation. For instance, a dual G9a/GLP inhibitor, UNC0638, was shown to reduce global H3K9me2 levels in human breast carcinoma cells. acs.org Similarly, inhibition of EHMT1/2 with other compounds or genetic methods has been shown to suppress histone methylation in neuronal cells. patsnap.com

While specific detailed data tables solely focused on this compound's impact on H3K9me2 levels in various preclinical models were not extensively detailed in the search results, the established biological function of its targets (GLP and G9a) strongly indicates that changes in H3K9 methylation status are the primary pharmacodynamic biomarkers for assessing this compound's activity in preclinical studies. These assessments are typically conducted using techniques such as Western blotting, immunofluorescence, or chromatin immunoprecipitation followed by sequencing (ChIP-seq) in treated cell lines or animal tissues.

Evaluation of Target Engagement of this compound in Biological Systems

Evaluating the engagement of a compound with its molecular target is a fundamental aspect of preclinical pharmacology. For this compound, evaluation of target engagement involves demonstrating its binding to and inhibition of GLP and G9a in biological systems.

This compound has been characterized as a potent and selective inhibitor of GLP, with reported half-maximal inhibitory concentration (IC50) values significantly lower for GLP compared to G9a. abmole.commedchemexpress.comglpbio.commedchemexpress.comtargetmol.com This selectivity profile is a key finding from initial biochemical and cellular assays. The reported IC50 values for this compound against GLP and G9a are summarized in the table below.

TargetIC50 Value (nM)
GLP (EHMT1)13 ± 4
G9a (EHMT2)440 ± 63

This data indicates that this compound is approximately 30-fold more potent against GLP than G9a. nih.govresearchgate.netacs.orgscience.govscience.gov

Further evidence of target engagement comes from structural studies. Cocrystal structures of GLP and G9a in complex with this compound and related inhibitors have been determined. nih.govresearchgate.netacs.orgacs.orgscience.govscience.gov These structures provide detailed insights into the binding mode of this compound within the active site of these enzymes, confirming direct interaction at the molecular level. The structural information has also been valuable in structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors. nih.govresearchgate.netresearchgate.net

In addition to biochemical and structural studies, cellular thermal shift assay (CETSA) is a technique used to assess target engagement in live cells by measuring the thermal stabilization of the target protein upon compound binding. While specific CETSA data for this compound was not detailed in the provided search results, this method is commonly employed in preclinical studies to confirm that a compound engages its target within the cellular environment. acs.org Modulation of downstream signaling pathways or gene expression regulated by GLP and G9a can also serve as indirect indicators of target engagement in biological systems. acs.org

The collective evidence from potency measurements, selectivity profiling, structural analysis, and potentially cellular assays contributes to the comprehensive evaluation of this compound's target engagement in preclinical biological systems.

Biological and Research Implications of Ms0124

MS0124 as a Chemical Probe for Dissecting GLP/G9a Biological Functions

This compound functions as a potent and selective chemical probe for investigating the biological roles of GLP and G9a. GLP (also known as EHMT1 or KMT1D) and G9a (EHMT2 or KMT1C) are highly homologous protein lysine (B10760008) methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 lysine 9 (H3K9), a modification associated with transcriptional repression. nih.govnih.govbiorxiv.org Despite their homology, GLP and G9a have distinct physiological and pathophysiological functions. nih.govnih.gov

The development of selective inhibitors like this compound is crucial for dissecting the specific functions of GLP and G9a. This compound has been shown to be selective for GLP over G9a, with reported IC₅₀ values indicating significantly higher potency against GLP. nih.govacs.orgfigshare.com This selectivity allows researchers to perturb GLP activity specifically and observe the resulting cellular and molecular changes, thereby helping to delineate the unique roles of GLP from those of G9a.

Studies involving this compound have utilized biochemical assays, such as radioactivity-based scintillation proximity assays, to measure its potency at inhibiting the transfer of methyl groups by GLP and G9a. nih.gov The compound was discovered through high-throughput screening of chemical libraries. nih.gov Co-crystal structures of GLP and G9a in complex with this compound have been obtained, providing structural insights into their binding modes. nih.govacs.orgfigshare.comresearchgate.net These structural studies, however, revealed that this compound binds to both GLP and G9a in a nearly identical manner, highlighting the challenges in designing highly selective inhibitors for these homologous enzymes based solely on active site interactions. nih.govacs.orgfigshare.comresearchgate.net

Further research has explored structure-activity relationships (SAR) of quinazoline (B50416) compounds, including this compound, to identify modifications that could enhance selectivity for GLP. nih.govresearchgate.net These studies involve synthesizing analogs with different substituents and evaluating their inhibitory potencies against both enzymes. nih.govresearchgate.net

Contributions to Understanding Epigenetic Regulation in Health and Disease Contexts

Epigenetic regulation, which involves heritable changes in gene expression without alterations to the DNA sequence, plays a fundamental role in normal development and is often disrupted in disease states. libretexts.orgnih.govthisisepigenetics.ca Mechanisms such as DNA methylation and histone modifications are key components of the epigenome. libretexts.orgnih.gov GLP and G9a, as histone lysine methyltransferases, are central players in this regulatory network, primarily through their H3K9 methylation activity. nih.govnih.govbiorxiv.org

By selectively inhibiting GLP, this compound serves as a tool to understand the specific contributions of GLP-mediated H3K9 methylation to various biological processes and disease contexts. Dysregulation of GLP and G9a has been linked to numerous human diseases, including cancer, inflammatory diseases, and neurodegenerative disorders. nih.govbiorxiv.orgbiorxiv.org For instance, overexpression of G9a has been observed in several cancer types. biorxiv.org

Using this compound allows researchers to investigate how inhibiting GLP impacts gene expression patterns, chromatin structure, and cellular phenotypes in both healthy and diseased cells. This helps in elucidating the downstream effects of GLP activity and its involvement in the initiation and progression of various pathologies. Studies have shown that while GLP and G9a share many activities, they also have distinct functions; for example, their ankyrin repeat domains show differential binding preferences for H3K9 methylation states, and their tissue-specific expression profiles can differ. nih.govnih.gov Chemical probes like this compound are invaluable for dissecting these nuances and understanding the precise roles of each enzyme in maintaining epigenetic homeostasis and how their dysregulation contributes to disease. nih.govnih.gov

Role in Epigenetic Drug Discovery Research Paradigms and Lead Compound Identification

The involvement of epigenetic mechanisms in disease has made epigenetic modifiers, including histone methyltransferases like GLP and G9a, attractive targets for drug discovery. nih.govnih.govdrugtargetreview.com Small-molecule inhibitors of these enzymes have emerged as potential therapeutic agents. nih.govnih.govbiorxiv.org

This compound, as a potent and selective GLP inhibitor, has played a significant role in epigenetic drug discovery research. nih.govacs.orgfigshare.comresearchgate.netscience.govscience.gov Its discovery and characterization represent a step forward in identifying compounds that can selectively modulate the activity of GLP. nih.govacs.orgfigshare.com While initial G9a/GLP inhibitors were dual-acting, the development of more selective compounds like this compound allows for targeted intervention and potentially fewer off-target effects. nih.govnih.gov

Research involving this compound and its analogs contributes to the understanding of structure-activity relationships within the quinazoline scaffold for inhibiting GLP and G9a. nih.govresearchgate.net This knowledge is crucial for the rational design and synthesis of more potent, selective, and drug-like compounds. nih.govresearchgate.net Although the co-crystal structures of this compound with GLP and G9a showed similar binding modes, indicating challenges in achieving selectivity through active site interactions alone, ongoing SAR studies exploring different regions of the molecule, such as the 2-amino substituent, have led to the identification of new GLP-selective inhibitors. nih.govresearchgate.net

This compound serves as a valuable lead compound and a tool for validating GLP as a therapeutic target in various diseases. nih.govnih.gov By using this compound to inhibit GLP in cellular or animal models, researchers can assess the therapeutic potential of targeting this enzyme for conditions where GLP dysregulation is implicated. nih.govnih.gov The challenges in developing highly selective inhibitors, as highlighted by studies with this compound, also drive the exploration of alternative strategies, such as the development of PROTAC degraders that target GLP/G9a for degradation rather than just enzymatic inhibition. biorxiv.orgbiorxiv.orgresearchgate.net

Advanced Research Methodologies Applied to Ms0124 Studies

X-ray Crystallography for Protein-Inhibitor Complex Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystal, including protein-inhibitor complexes. This method provides invaluable insights into the precise binding mode and interactions between a protein and a small molecule like MS0124. By obtaining co-crystal structures of proteins in complex with this compound, researchers can visualize how the inhibitor fits into the protein's binding site, the specific amino acid residues involved in the interaction, and the types of chemical bonds formed (e.g., hydrogen bonds, van der Waals interactions). This detailed structural information is critical for understanding the basis of inhibitor potency and selectivity, and for guiding the design of improved compounds. For instance, co-crystal structures of GLP (G9a-like protein) and G9a in complex with inhibitors including this compound have been reported, displaying very similar binding modes and interactions science.govscience.gov. The structure of human GLP SET-domain (EHMT1) in complex with this compound (PDB ID: 5TUZ) has been determined using X-ray diffraction rcsb.org. Similarly, the crystal structure of EHMT2 in complex with this compound (PDB ID: 5TTF) is also available google.com. These structures, obtained through X-ray crystallography, reveal the specific interactions that mediate the binding of this compound to these methyltransferases.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a label-free technique used to measure the thermodynamic parameters of biomolecular interactions in solution harvard.edunih.govmalvernpanalytical.com. For studies involving this compound, ITC can directly measure the heat released or absorbed upon binding to a target protein, providing a complete thermodynamic profile of the interaction in a single experiment nih.govwikipedia.org. This profile includes the binding affinity (KA or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) harvard.edunih.govwikipedia.org. These parameters reveal the driving forces behind the binding event. For example, a favorable enthalpy change often indicates strong hydrogen bonds or van der Waals interactions, while a favorable entropy change can suggest contributions from hydrophobic effects or conformational changes. ITC experiments require careful sample preparation, ensuring both binding partners are in identical buffers to minimize heats of dilution harvard.edu. The c-value, a ratio related to the concentration of the molecules and the binding constant, is an important consideration for experimental design to ensure accurate determination of binding parameters harvard.edu. While the provided search results discuss ITC in general and its application in studying protein-ligand interactions and inhibitor binding to enzymes like carnitine palmitoyltransferase 2 (CPT-2), specific thermodynamic data for this compound binding to its targets using ITC were not explicitly detailed in the snippets. However, the technique's relevance to characterizing inhibitor binding thermodynamics is well-established in drug discovery nih.govscilit.com.

Computational Approaches: Molecular Docking and Dynamics Simulations

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in complementing experimental studies of compounds like this compound. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor based on scoring functions banglajol.infoumpr.ac.id. This can be used to screen potential inhibitors, identify plausible binding poses, and estimate binding energies. Molecular dynamics simulations, on the other hand, provide insights into the dynamic behavior of the protein-ligand complex over time, accounting for flexibility and conformational changes banglajol.infoumpr.ac.idnih.govnih.gov. MD simulations can reveal the stability of the complex, the persistence of specific interactions observed in crystal structures, and explore alternative binding conformations. These computational approaches are valuable for understanding the binding mechanism at an atomic level and can guide experimental design and lead optimization efforts umpr.ac.idnih.gov. While the search results highlight the general application of molecular docking and MD simulations in identifying and characterizing protein-ligand interactions, including studies on SARS-CoV-2 main protease inhibitors and focal adhesion kinase inhibitors, specific computational studies focused solely on this compound were not extensively detailed in the provided snippets banglajol.infoumpr.ac.idnih.govnih.gov. However, the integration of computational chemistry with techniques like X-ray crystallography is noted as adding important layers of information for drug discovery criver.com.

Other Biophysical Characterization Techniques in this compound Research

Beyond X-ray crystallography and ITC, other biophysical techniques can be applied to further characterize the interactions of this compound with its targets and assess the stability and properties of the resulting complexes. These techniques can include methods that probe protein structure, stability, and interactions in solution. Examples of such techniques commonly used in biophysical characterization include Dynamic Light Scattering (DLS) for assessing particle size and aggregation, Differential Scanning Calorimetry (DSC) for measuring thermal stability, Circular Dichroism (CD) for analyzing secondary structure, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic information halolabs.comcreative-biolabs.comcriver.comul.iebioanalysis-zone.com. Surface Plasmon Resonance (SPR) is another technique used to measure binding kinetics and affinity in real-time criver.com. While the provided search results discuss these techniques in the general context of biophysical characterization of proteins and protein-ligand interactions, specific applications of these methods directly to this compound research were not detailed halolabs.comcreative-biolabs.comcriver.comul.iebioanalysis-zone.com. However, these techniques represent a suite of tools available to researchers studying the molecular behavior of small molecules like this compound and their interactions with biological macromolecules halolabs.comcreative-biolabs.comcriver.comul.ie.

Challenges and Future Directions in Chemical Biology Research with Ms0124

Overcoming Homology Challenges in Selective Inhibitor Design for GLP/G9a

A significant challenge in developing selective inhibitors for GLP and G9a stems from their high degree of homology. These two PKMTs share approximately 80% sequence identity within their catalytic domains. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.educenmed.com Despite this considerable similarity, GLP and G9a possess distinct physiological and pathophysiological functions, underscoring the need for inhibitors that can selectively target one enzyme over the other to dissect their individual roles. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.edu

The structural similarities between GLP and G9a present a hurdle for structure-based inhibitor design. Cocrystal structures of GLP and G9a in complex with inhibitors like MS0124 (referred to as compound 4 in some studies) and MS012 (compound 18) have revealed virtually identical binding modes and interactions. guidetomalariapharmacology.orgnih.govamericanelements.comguidetopharmacology.orgwikipedia.org This structural mimicry in inhibitor binding highlights the inherent difficulty in designing small molecules that can potently and selectively inhibit one enzyme while sparing the other. The development of compounds like this compound, which demonstrate selectivity for GLP over G9a, represents progress in overcoming these homology challenges, although achieving even greater selectivity remains an ongoing area of research. guidetomalariapharmacology.orgnih.govamericanelements.com

Development of Advanced Chemical Tools and Analogs Based on the this compound Scaffold

This compound is based on a quinazoline (B50416) scaffold and has served as a starting point for the development of advanced chemical tools and analogs aimed at improving potency and selectivity for GLP. wikipedia.orgharvard.edu Structure-activity relationship (SAR) studies focusing on the quinazoline scaffold, particularly modifications at the 2-amino region, have been instrumental in identifying new GLP selective inhibitors. wikipedia.orgharvard.edu

These SAR studies have involved the design and synthesis of a range of analogs bearing different substituents. For instance, exploring various 2-amino substitutions on the quinazoline core, shared by this compound and MS012, has shown that structural changes in this region can significantly impact selectivity for GLP over G9a. wikipedia.orgharvard.edu These efforts have led to the discovery of newer compounds, such as MS3748 and MS3745, which exhibit even higher potency and selectivity for GLP compared to G9a. harvard.eduidrblab.net

The exploration of alternative core structures, such as the quinoline (B57606) core, has also been pursued in the development of GLP selective inhibitors, although quinoline analogs derived from the this compound and MS012 structures showed improved potency for G9a while retaining high potency for GLP, resulting in lower selectivity compared to the quinazoline analogs. wikipedia.orgharvard.edu The continued development of analogs based on the this compound scaffold and related chemical series remains crucial for generating refined chemical probes to further investigate GLP's biological functions.

Expanding the Application of GLP/G9a Inhibitors in Diverse Preclinical Research Areas

Selective GLP/G9a inhibitors, including this compound, are valuable chemical tools for dissecting the distinct biological functions of these highly homologous enzymes. guidetomalariapharmacology.orgnih.govamericanelements.comharvard.edu Their application is expanding across diverse preclinical research areas to explore the therapeutic potential of targeting GLP and G9a.

Preclinical studies have utilized G9a/GLP inhibitors to investigate their effects in various disease contexts, including cancer. For example, inhibitors like BIX01294 and UNC0638 have been studied in multiple myeloma (MM), where they have shown the ability to induce apoptosis and enhance the efficacy of proteasome inhibitors. nih.gov There is also a growing interest in exploring the application of G9a/GLP inhibitors in preclinical research related to addiction, substance abuse disorders, anxiety, and post-traumatic stress disorder (PTSD). cenmed.com

Furthermore, inhibition of G9a has been demonstrated to facilitate the reprogramming of mouse embryonic stem cells into induced pluripotent stem cells, highlighting a role for these enzymes in cell fate determination. wikipedia.org The involvement of G9a in maintaining cancer stemness is also being investigated in preclinical settings, positioning G9a as a potential therapeutic target, although challenges remain in translating these findings to clinical trials. uni.lu The availability of selective inhibitors like this compound is essential for these preclinical investigations, allowing researchers to attribute observed biological effects specifically to GLP inhibition.

Methodological Advancements in Epigenetic Target Research and Compound Profiling

Advancements in methodologies for epigenetic target research and compound profiling are continuously contributing to the discovery and characterization of inhibitors like this compound. The increasing volume of epigenetics-related data has spurred the development of cheminformatics and computational approaches, collectively termed "epi-informatics," which aid in drug discovery and understanding the molecular mechanisms of active compounds. fishersci.pt

Techniques such as quantitative structure-activity relationship (QSAR) modeling and structure-based approaches are employed in the identification and optimization of epigenetic inhibitors. fishersci.pt Furthermore, significant technological progress in epigenetic profiling methods, including high-throughput sequencing technologies, bioinformatics tools, ChIP-seq, DNA methylation arrays, and nanopore sequencing, provides researchers with high-resolution data on epigenetic modifications. nih.govuni.lufrontiersin.orgnih.govnih.govnih.gov

These advanced methodologies enable comprehensive, genome-wide analysis of epigenetic landscapes and facilitate the identification and validation of epigenetic targets. uni.lufrontiersin.orgnih.gov While not always specifically detailed for this compound in the provided sources, these advancements in profiling and computational analysis are integral to the broader field of epigenetic research and the ongoing efforts to discover, characterize, and optimize small molecule inhibitors targeting enzymes like GLP and G9a. The challenges in achieving selectivity, as highlighted in the context of this compound and the homologous GLP/G9a pair, underscore the importance of these sophisticated methods for accurate compound profiling and understanding inhibitor-target interactions.

Q & A

Q. Table 1: Common Statistical Tests for this compound Data

Data Type Test Use Case
Continuous, normalt-test/ANOVACompare means across groups
Continuous, non-normalMann-Whitney UCompare medians
CategoricalChi-square/Fisher’sAssociation between variables

Q. Table 2: Key Resources for this compound Research

Resource Type Examples Guidance
DatabasesPubMed, Web of ScienceUse MeSH terms for precision
Reproducibility ToolsProtocols.io , ZenodoShare pre-registered methods

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